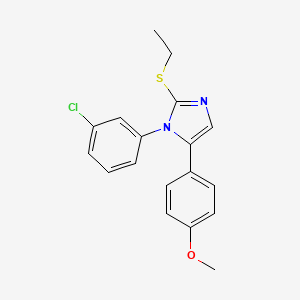

1-(3-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring followed by substitution at the appropriate positions with the desired groups. This could potentially be achieved through a variety of synthetic routes involving condensation reactions, nucleophilic substitutions, or other types of organic reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, which is a heterocyclic ring containing two nitrogen atoms. This ring would be substituted at the 1, 2, and 5 positions with a 3-chlorophenyl group, an ethylthio group, and a 4-methoxyphenyl group, respectively .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the chlorophenyl and methoxyphenyl groups could potentially undergo electrophilic aromatic substitution reactions, while the ethylthio group could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. For example, the presence of the imidazole ring could potentially confer basicity, while the chlorophenyl and methoxyphenyl groups could potentially confer hydrophobicity .Applications De Recherche Scientifique

Structural Analysis and Antifungal Activity

Studies on related 4-aryl-2-methyl-1H-imidazoles have shown that the electron-donating/withdrawing tendencies of substituent groups significantly influence both the structural properties and biological activities of these compounds. X-ray analysis revealed how these tendencies affect the acid-base properties and intermolecular interactions within the crystal structure, which in turn impacts antifungal activity. The specific substituents (H, Cl, OMe) on these imidazoles alter their efficacy against fungal pathogens like C. neoformans, suggesting that modifications in the structure of 1-(3-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole could yield potent antifungal agents (Macías et al., 2018).

Synthesis and Pharmacological Evaluation

Synthetic approaches to 1H-imidazoles have been explored for their potential in creating ligands for estrogen receptors and as cytotoxic inhibitors of cyclooxygenase. These studies highlight a clear structure-activity relationship, where modifications at specific positions of the imidazole ring influence hormonal activity and antiproliferative effects. Such findings indicate that 1-(3-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole could be a candidate for further exploration in the development of new pharmacological agents (Wiglenda et al., 2005).

Conductive Polymeric Materials

Research on the oxidative polymerization of derivatives related to imidazole, such as ethylenedioxythiophene (EDOT), has demonstrated the potential to significantly enhance the conductivity of polymers. By optimizing various processing parameters, conductivities as high as 900 S cm–1 have been achieved. This suggests that the chemical structure of 1-(3-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole could offer valuable insights for the development of highly conductive, transparent polymeric materials suitable for device applications (Ha et al., 2004).

Anticancer Drug Development

The design and synthesis of compounds based on the imidazole scaffold, such as 1-(3′,4′,5′-trimethoxyphenyl)-2-aryl-1H-imidazole, have led to the discovery of potent in vitro and in vivo anticancer agents. These agents act as tubulin polymerization inhibitors, demonstrating significant antiproliferative activity across various cancer cell lines. The structural features of these compounds, particularly the substitution patterns on the imidazole ring, play a crucial role in their biological activity, indicating that derivatives like 1-(3-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole could be promising candidates for anticancer drug development (Romagnoli et al., 2016).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-2-ethylsulfanyl-5-(4-methoxyphenyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2OS/c1-3-23-18-20-12-17(13-7-9-16(22-2)10-8-13)21(18)15-6-4-5-14(19)11-15/h4-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOJFHOUKHLZQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2668265.png)

![ethyl 2-[[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2668266.png)

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2668270.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2668272.png)

![(2Z)-N-acetyl-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2668277.png)

![[5-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2668283.png)

![5-[Methyl(phenylmethoxycarbonyl)amino]pyridine-2-carboxylic acid](/img/structure/B2668286.png)